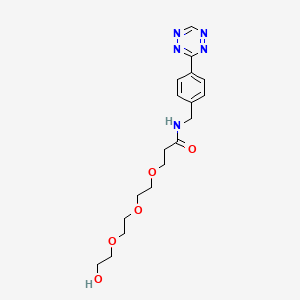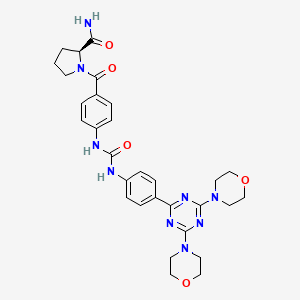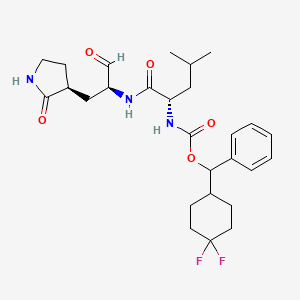
Diosmetin t-butyldimethylsilyl ether-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diosmetin t-butyldimethylsilyl ether-d3 is a deuterium-labeled derivative of diosmetin t-butyldimethylsilyl ether. Diosmetin itself is a naturally occurring flavonoid found in citrus fruits and is known for its various pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties . The deuterium labeling in this compound is used to trace the compound in various scientific studies, enhancing the understanding of its behavior and interactions.
Méthodes De Préparation
The synthesis of diosmetin t-butyldimethylsilyl ether-d3 involves the deuteration of diosmetin t-butyldimethylsilyl ether. This process typically includes the following steps:
Industrial production methods for this compound are not widely documented, but the synthesis generally follows standard organic synthesis protocols involving deuterium exchange and silylation reactions.
Analyse Des Réactions Chimiques
Diosmetin t-butyldimethylsilyl ether-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert diosmetin derivatives back to their parent flavonoid forms.
Substitution: The silyl ether group can be substituted under specific conditions, such as using fluoride ions to remove the silyl protecting group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and fluoride sources like tetrabutylammonium fluoride. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Diosmetin t-butyldimethylsilyl ether-d3 is used in various scientific research applications, including:
Chemistry: As a labeled compound, it helps in tracing and studying the metabolic pathways of diosmetin and its derivatives.
Biology: It is used to investigate the biological activities of diosmetin, including its antioxidant and anti-inflammatory effects.
Medicine: Research on its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.
Industry: Utilized in the development of new pharmaceuticals and nutraceuticals
Mécanisme D'action
The mechanism of action of diosmetin t-butyldimethylsilyl ether-d3 involves its interaction with various molecular targets and pathways. Diosmetin, the parent compound, is known to exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting pro-inflammatory cytokines and enzymes.
Anticancer Activity: Inducing apoptosis and inhibiting cell proliferation in cancer cells.
The deuterium labeling does not significantly alter these mechanisms but allows for more precise tracking and analysis in experimental settings.
Comparaison Avec Des Composés Similaires
Diosmetin t-butyldimethylsilyl ether-d3 can be compared with other similar compounds such as:
Diosmin: A glycoside form of diosmetin with similar pharmacological activities but different bioavailability and metabolic pathways.
Hesperidin: Another citrus flavonoid with overlapping antioxidant and anti-inflammatory properties.
Luteolin: A structurally related flavonoid with similar biological activities but distinct molecular targets.
This compound is unique due to its deuterium labeling, which enhances its utility in research by allowing for precise tracking and analysis.
Propriétés
Formule moléculaire |
C22H26O6Si |
|---|---|
Poids moléculaire |
417.5 g/mol |
Nom IUPAC |
7-[tert-butyl(dimethyl)silyl]oxy-5-hydroxy-2-[3-hydroxy-4-(trideuteriomethoxy)phenyl]chromen-4-one |
InChI |
InChI=1S/C22H26O6Si/c1-22(2,3)29(5,6)28-14-10-16(24)21-17(25)12-19(27-20(21)11-14)13-7-8-18(26-4)15(23)9-13/h7-12,23-24H,1-6H3/i4D3 |
Clé InChI |
MQBWJVZJDBPKEU-GKOSEXJESA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[Si](C)(C)C(C)(C)C)O)O |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)OC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile](/img/structure/B12419822.png)







![N'-[(2S)-1-[[(2S)-1-[3-[[(12aS)-8-methoxy-6-oxo-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]anilino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanediamide](/img/structure/B12419857.png)



